N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)but-2-ynamide
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Overview
Description
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)but-2-ynamide is a complex organic compound that belongs to the quinoline derivatives family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)but-2-ynamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)but-2-ynamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biochemical studies, interacting with various receptors and enzymes to elucidate biological pathways.
Medicine: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)but-2-ynamide has shown potential as a therapeutic agent in preclinical studies, with applications in treating diseases such as cancer and inflammation.
Industry: Its derivatives are used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)but-2-ynamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: This compound shares a similar quinoline core but has a different substituent group.
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide: Another closely related compound with a tolyl group instead of a phenyl group.
Uniqueness: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)but-2-ynamide stands out due to its unique but-2-ynamide moiety, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-5-15(19)17-13-7-8-14-12(11-13)6-9-16(20)18(14)10-4-2/h7-8,11H,4,6,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQMHMUJEOVHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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